Beth hydrochloride hydrate

Description

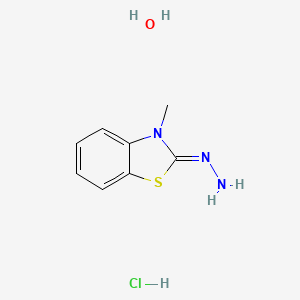

The exact mass of the compound 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.ClH.H2O/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;;/h2-5H,9H2,1H3;1H;1H2/b10-8-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXXQOGEFHAQGU-GPWRMYTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N\N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850736-31-1, 38894-11-0 | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850736311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-BENZOTHIAZOLONE HYDRAZONE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CHJ2TTY78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Bethanechol Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethanechol chloride is a synthetic choline ester and a parasympathomimetic agent that selectively stimulates muscarinic acetylcholine receptors (mAChRs).[1][2] Unlike the endogenous neurotransmitter acetylcholine, bethanechol is resistant to hydrolysis by cholinesterase, resulting in a more prolonged duration of action.[2] This property makes it a valuable pharmacological tool and therapeutic agent, particularly in stimulating smooth muscle contraction of the gastrointestinal tract and urinary bladder.[1][3] This technical guide provides a comprehensive overview of the in vitro mechanism of action of bethanechol chloride, focusing on its receptor binding, signaling pathways, and functional effects, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Muscarinic Receptor Agonism

Bethanechol chloride functions as a direct-acting agonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1][4] These receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses to acetylcholine. Bethanechol's action is selective for muscarinic receptors, with minimal to no effect on nicotinic acetylcholine receptors.[1]

Upon binding, bethanechol induces a conformational change in the muscarinic receptor, leading to the activation of associated heterotrimeric G proteins. The specific downstream signaling cascade is dependent on the receptor subtype and the G protein to which it couples.

Quantitative Analysis of Receptor Interaction and Function

The interaction of bethanechol chloride with muscarinic receptors and its functional consequences have been quantified in various in vitro systems. The following tables summarize key quantitative data, including binding affinities (Ki) and functional potencies (EC50).

Table 1: Bethanechol Chloride Binding Affinities (Ki) for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (μM) | Experimental System | Radioligand | Reference |

| M1 | 19 | CHO cells | [3H]NMS | (Data compiled from multiple sources) |

| M2 | 2.2 | CHO cells | [3H]NMS | (Data compiled from multiple sources) |

| M3 | 2.5 | CHO cells | [3H]NMS | (Data compiled from multiple sources) |

| M4 | 1.4 | CHO cells | [3H]NMS | (Data compiled from multiple sources) |

| M5 | 11 | CHO cells | [3H]NMS | (Data compiled from multiple sources) |

Ki values represent the concentration of bethanechol chloride required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: Bethanechol Chloride Functional Potencies (EC50) at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Functional Assay | EC50 (μM) | Reference |

| M1 | Calcium Mobilization | 35 | [5] |

| M2 | Calcium Current Inhibition | - (Selective activation) | [3] |

| M3 | Calcium Mobilization | 14.5 | [5] |

| M4 | cAMP Inhibition | 7 | [5] |

| M5 | Calcium Mobilization | 32 | [5] |

EC50 values represent the concentration of bethanechol chloride that produces 50% of the maximal response in a given functional assay.

Signaling Pathways Activated by Bethanechol Chloride

The activation of muscarinic receptor subtypes by bethanechol chloride initiates distinct intracellular signaling cascades.

Gq/11-Coupled Pathways (M1, M3, M5 Receptors)

M1, M3, and M5 receptors primarily couple to G proteins of the Gq/11 family. Upon activation by bethanechol, the α-subunit of Gq/11 activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, mediates a variety of cellular responses, most notably smooth muscle contraction.

Gi/o-Coupled Pathways (M2, M4 Receptors)

M2 and M4 receptors are coupled to G proteins of the Gi/o family. Activation of these receptors by bethanechol leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels.[3] In some neuronal preparations, bethanechol has been shown to selectively activate a pertussis toxin (PTX)-sensitive, membrane-delimited pathway mediated by M2 receptors, leading to the inhibition of N-type calcium channels.[3]

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of bethanechol chloride for a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO or HEK293 cells).

Materials:

-

Cell membranes expressing the target human muscarinic receptor subtype.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS) or other suitable non-selective muscarinic antagonist.

-

Non-labeled bethanechol chloride stock solution.

-

Atropine or another high-affinity muscarinic antagonist for determination of non-specific binding.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of bethanechol chloride in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Cell membrane preparation.

-

Bethanechol chloride at various concentrations (for total binding, add buffer instead).

-

For non-specific binding wells, add a saturating concentration of atropine (e.g., 1 µM).

-

A fixed concentration of [3H]NMS (typically at its Kd value).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the bethanechol chloride concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Organ Bath Assay

This protocol is used to assess the contractile effect of bethanechol chloride on smooth muscle preparations, such as intestinal or bladder tissue.[6]

Materials:

-

Animal tissue (e.g., guinea pig ileum, rat bladder).

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), maintained at 37°C and bubbled with 95% O2 / 5% CO2.[6]

-

Organ bath system with isometric force transducers.

-

Bethanechol chloride stock solution.

Procedure:

-

Euthanize the animal according to approved protocols and dissect the desired tissue.

-

Prepare smooth muscle strips of appropriate dimensions and mount them in the organ bath chambers filled with Krebs-Henseleit solution.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with periodic washing.[6]

-

Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM) or a supramaximal concentration of a reference agonist like carbachol.

-

After washing and returning to baseline, add bethanechol chloride in a cumulative manner, increasing the concentration in logarithmic steps.

-

Record the isometric tension developed by the muscle strips.

-

Data Analysis: Normalize the contractile responses to the maximal contraction induced by the viability test. Plot the percentage of maximal contraction against the logarithm of the bethanechol chloride concentration to generate a concentration-response curve and determine the EC50 and Emax values.

Conclusion

Bethanechol chloride is a potent and selective muscarinic acetylcholine receptor agonist. Its in vitro mechanism of action is characterized by its binding to all five muscarinic receptor subtypes, leading to the activation of Gq/11- or Gi/o-mediated signaling pathways. These signaling events culminate in various cellular responses, most notably the contraction of smooth muscle. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of pharmacology and drug development, facilitating further investigation into the therapeutic potential and pharmacological properties of bethanechol chloride and other muscarinic agonists.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Selectivity of bethanechol on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]

- 6. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Bethanechol Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bethanechol chloride is a synthetic choline ester and a potent, direct-acting parasympathomimetic agent. Structurally related to acetylcholine, it is distinguished by its resistance to hydrolysis by cholinesterase, resulting in a more prolonged duration of action.[1] Bethanechol selectively stimulates muscarinic receptors, with negligible effects on nicotinic receptors, making it a valuable pharmacological tool and therapeutic agent for conditions requiring increased cholinergic activity, particularly in the urinary and gastrointestinal tracts.[1][2] This document provides a comprehensive overview of the pharmacological profile of bethanechol chloride, including its mechanism of action, signaling pathways, pharmacokinetics, and pharmacodynamics, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Mechanism of Action

Bethanechol chloride exerts its effects by acting as a direct agonist at muscarinic acetylcholine receptors (mAChRs).[3] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine in the central and peripheral nervous systems.[4][5] Bethanechol's therapeutic utility stems from its relatively selective action on smooth muscle and exocrine glands, primarily through M3 receptor activation.[6] Its charged quaternary amine structure prevents it from crossing the blood-brain barrier, thereby minimizing central nervous system effects.[6][7]

The primary actions of bethanechol include:

-

Urinary Tract: Increases the tone of the detrusor muscle of the bladder, leading to contraction, a decrease in bladder capacity, and the initiation of micturition.[8][9] This effect is predominantly mediated by M3 receptors.[6]

-

Gastrointestinal Tract: Stimulates gastric and intestinal motility, increases gastric tone, and can help restore impaired rhythmic peristalsis.[3][8]

Signaling Pathways

Bethanechol's activation of different muscarinic receptor subtypes triggers distinct intracellular signaling cascades. The most clinically relevant pathways are associated with M2 and M3 receptors.

-

M3 Receptor Signaling (Gq-coupled): The primary pathway for bethanechol's effects on the bladder and GI smooth muscle is through the Gq-coupled M3 receptor.[4][10] Agonist binding activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][10] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] The elevated intracellular Ca2+ is the primary trigger for smooth muscle contraction.

-

M2 Receptor Signaling (Gi-coupled): Bethanechol also acts as an agonist at M2 receptors, which are coupled to inhibitory G-proteins (Gi/o).[11][12] Activation of M2 receptors leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization, and inhibit N-type calcium channels.[11][13] This pathway is often described as membrane-delimited.[8][11]

Pharmacological Data

Receptor Affinity and Potency

Quantitative data on bethanechol's interaction with muscarinic receptors is crucial for understanding its selectivity and functional effects. The following tables summarize available data from various sources.

Table 1: Bethanechol Muscarinic Receptor Potency (EC50)

| Receptor Subtype | EC50 (μM) | Species/Tissue | Assay Type |

|---|---|---|---|

| M1 | 35 | N/A | Functional Assay |

| M3 | 14.5 | N/A | Functional Assay |

| M4 | 7 | N/A | Functional Assay |

| M5 | 32 | N/A | Functional Assay |

| M3 | 0.427 | Guinea Pig Ileum | Functional Assay (Agonist activity) |

| M2 | 1.413 | Guinea Pig Left Atrium | Functional Assay (Agonist activity) |

Data sourced from Abcam and Guide to PHARMACOLOGY[3].

Table 2: Bethanechol Muscarinic Receptor Binding Affinity (pKi / pKd)

| Receptor Subtype | Parameter | Value | Species/Tissue |

|---|---|---|---|

| M1 | pKi | 4 | Human |

| M1 | pKi | 3.7 | Rat |

| M2 | pKi | 4 | Human |

| M3 | pKd | 4.9 | Guinea Pig Ileum |

Data sourced from Guide to PHARMACOLOGY[3].

Pharmacokinetics

The pharmacokinetic profile of bethanechol is not extensively characterized in the literature.[6]

Table 3: Pharmacokinetic Parameters of Bethanechol

| Parameter | Oral Administration | Subcutaneous Administration |

|---|---|---|

| Onset of Action | 30 - 90 minutes[7][8] | 5 - 15 minutes[7][8] |

| Time to Max Effect | 60 - 90 minutes[6][7][8] | 15 - 30 minutes[7] |

| Duration of Action | ~1 hour (up to 6 hours with large doses)[6][7][8] | ~2 hours[7] |

| Absorption | Poorly and variably absorbed[7] | More intense action than oral[8] |

| Distribution | Does not cross the blood-brain barrier[6][8] | - |

| Metabolism | Not well understood; not hydrolyzed by cholinesterase[1][6] | - |

| Elimination | Not well studied[6] | - |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of bethanechol for muscarinic receptor subtypes.

Methodology Details:

-

Membrane Preparation: Cells (e.g., CHO or HEK293) stably expressing the human muscarinic receptor subtype of interest are harvested, homogenized in a buffer (e.g., 20 mM HEPES, 0.1 mM EDTA), and centrifuged to pellet the membranes. The pellet is resuspended, snap-frozen, and stored at -80°C until use. Protein concentration is determined via a Bradford assay.

-

Binding Assay: Assays are performed in a buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5).

-

Total Binding: Cell membranes (~10 µg protein) are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., 0.2 nM [³H]-N-methylscopolamine, [³H]NMS).

-

Non-specific Binding: Determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

Competition: For determining bethanechol's affinity, incubations are performed with the radioligand and varying concentrations of bethanechol chloride.

-

-

Incubation: The reaction mixture is incubated (e.g., for 2.5 hours at 30°C) to allow binding to reach equilibrium.

-

Separation: The binding reaction is terminated by rapid filtration over glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand, while the unbound ligand passes through.

-

Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Counting: The radioactivity on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of bethanechol that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

In Vitro Bladder Smooth Muscle Strip Contraction Assay

This protocol describes an organ bath experiment to measure the contractile response of bladder tissue to bethanechol and determine its potency (EC₅₀).

Methodology Details:

-

Tissue Preparation: An animal (e.g., rabbit, guinea pig, or rat) is euthanized according to approved protocols.[14][15] The urinary bladder is immediately excised and placed in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 120, KCl 5.4, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7, CaCl₂ 1.26).[14] The bladder is cleaned of fat and connective tissue, and longitudinal strips of the detrusor muscle (~2 x 8 mm) are prepared.[14][15]

-

Mounting: Each muscle strip is mounted vertically in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.[14] One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in tension.[14]

-

Equilibration: The strips are stretched to a baseline passive tension (e.g., ~1 g) and allowed to equilibrate for at least 60 minutes, with regular changes of the bath solution.[16]

-

Viability Check: The viability and maximal contractile capacity of the tissue are assessed by stimulating with a high concentration of potassium chloride (e.g., 110 mM KCl).[16][17]

-

Cumulative Concentration-Response Curve: After washout and return to baseline tension, bethanechol chloride is added to the organ bath in a cumulative, stepwise manner (e.g., from 1 nM to 100 µM). The increase in isometric tension is recorded after each addition until a maximal response is achieved.

-

Data Analysis: The contractile responses are normalized to the maximal response induced by KCl or the maximal response to bethanechol itself. The EC₅₀ value (the concentration of bethanechol that produces 50% of the maximal response) and the maximum effect (Eₘₐₓ) are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Clinical and Therapeutic Profile

Table 4: Clinical Summary of Bethanechol Chloride

| Aspect | Description |

|---|---|

| FDA-Approved Indications | - Acute postoperative and postpartum nonobstructive (functional) urinary retention.[6][11] - Neurogenic atony of the urinary bladder with retention.[6][11] |

| Off-Label Uses | - Gastroesophageal reflux disease (GERD).[10] - May be considered for radiation-induced xerostomia (dry mouth).[6] |

| Dosage (Adult, Oral) | Typically 10 to 50 mg, three or four times a day, taken on an empty stomach.[6][18] |

| Adverse Effects | Related to generalized cholinergic stimulation: abdominal cramps, salivation, flushing, sweating, nausea, vomiting, diarrhea, urinary urgency, headache, hypotension with reflex tachycardia, and bronchoconstriction.[6][11] |

| Contraindications | Hypersensitivity, hyperthyroidism, peptic ulcer, bronchial asthma, pronounced bradycardia or hypotension, coronary artery disease, epilepsy, parkinsonism, and any mechanical obstruction of the GI or urinary tract.[6][9] |

| Drug Interactions | - Cholinergic Agents/Cholinesterase Inhibitors: Additive effects, increased risk of toxicity.[4] - Ganglion Blocking Compounds: Risk of a critical fall in blood pressure.[4] - Anticholinergic Agents (e.g., Atropine): Antagonize the effects of bethanechol. Atropine is used as an antidote for overdose.[6][7] |

Conclusion

Bethanechol chloride is a well-established muscarinic agonist with a long history of clinical use. Its pharmacological profile is characterized by selective stimulation of muscarinic receptors, particularly M3, leading to increased smooth muscle contraction in the urinary bladder and gastrointestinal tract. While its pharmacokinetic properties are not fully elucidated, its pharmacodynamic effects are well-documented. The provided data, signaling pathway diagrams, and experimental protocols offer a detailed technical foundation for professionals in research and drug development engaged in the study of cholinergic pharmacology and the development of novel muscarinic receptor-targeted therapies. Further research into its metabolic pathways and a more comprehensive characterization of its binding affinities across all receptor subtypes would provide a more complete understanding of this compound.

References

- 1. Bethanechol - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. bethanechol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel signalling events mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bethanechol activates a post-receptor negative feedback mechanism in rabbit urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bethanechol (oral route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

Bethanechol Chloride: A Technical Guide to its Muscarinic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethanechol chloride is a synthetic choline ester and a parasympathomimetic agent that selectively stimulates muscarinic acetylcholine receptors (mAChRs) with little to no effect on nicotinic receptors.[1][2] Unlike the endogenous neurotransmitter acetylcholine, bethanechol is resistant to hydrolysis by cholinesterase, resulting in a more prolonged duration of action.[1] This property makes it a valuable pharmacological tool and therapeutic agent, primarily for increasing smooth muscle tone in the gastrointestinal and urinary tracts.[3] Understanding the precise selectivity profile of bethanechol across the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is critical for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of more selective muscarinic receptor modulators. This technical guide provides a comprehensive overview of the muscarinic receptor selectivity of bethanechol chloride, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Quantitative Analysis of Bethanechol Chloride's Muscarinic Receptor Activity

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of bethanechol chloride at the five human muscarinic receptor subtypes. It is important to note that the data are compiled from various sources and experimental conditions, which may contribute to variations in the reported values.

Table 1: Binding Affinity of Bethanechol Chloride for Human Muscarinic Receptors

| Receptor Subtype | Binding Affinity (Ki) | Source |

| M1 | 100 µM | Inferred from pKi of 4 |

| M2 | 100 µM | Inferred from pKi of 4 |

| M3 | 63.1 µM | Inferred from pKi of 4.2 |

| M4 | 100 µM | Inferred from pKi of 4 |

| M5 | Not Reported |

Note: pKi values were converted to Ki values using the formula Ki = 10^(-pKi) M.

Table 2: Functional Potency of Bethanechol Chloride at Human Muscarinic Receptors

| Receptor Subtype | Functional Potency (EC50) | Source |

| M1 | 35 µM | |

| M2 | Agonist activity reported in vitro | |

| M3 | 14.5 µM | |

| M4 | 7 µM | |

| M5 | 32 µM |

Experimental Protocols

The determination of bethanechol chloride's muscarinic receptor selectivity involves a combination of radioligand binding assays and functional assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of bethanechol chloride for each of the five muscarinic receptor subtypes.

1. Materials:

-

Cell Membranes: CHO-K1 cell membranes stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.

-

Non-specific Binding Control: 10 µM Atropine.

-

Test Compound: Bethanechol chloride, serially diluted.

-

Filtration Apparatus: 96-well Brandel harvester with glass fiber filter plates.

-

Scintillation Cocktail: MicroScint 20 or equivalent.

-

Scintillation Counter.

2. Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes in Assay Buffer to a final protein concentration optimized for each receptor subtype (typically 20-50 µ g/well ).

-

Assay Plate Setup (96-well plate):

-

Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-NMS (at a concentration near its Kd, typically 0.5-1 nM), and 100 µL of diluted cell membranes.

-

Non-specific Binding (NSB): 50 µL of 10 µM Atropine, 50 µL of [³H]-NMS, and 100 µL of diluted cell membranes.

-

Competitive Binding: 50 µL of each bethanechol chloride dilution, 50 µL of [³H]-NMS, and 100 µL of diluted cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.[4]

-

Filtration: Rapidly separate bound and free radioligand by filtering the contents of each well through the glass fiber filter plates using the Brandel harvester. Wash the filters three times with ice-cold Wash Buffer.[4]

-

Scintillation Counting: Dry the filter plates overnight. Add 40 µL of scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the bethanechol chloride concentration. Determine the IC50 value (the concentration of bethanechol chloride that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization (M1, M3, M5 Receptors)

This protocol measures the functional potency (EC50) of bethanechol chloride at Gq-coupled muscarinic receptors (M1, M3, and M5) by quantifying the increase in intracellular calcium.

1. Materials:

-

Cells: CHO-K1 cells stably expressing human M1, M3, or M5 muscarinic receptors.

-

Cell Culture Medium: Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

-

Assay Plates: Black-wall, clear-bottom 96- or 384-well microplates.

-

Calcium Assay Kit: FLIPR Calcium 5 Assay Kit or equivalent, containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a quencher.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: Bethanechol chloride, serially diluted.

-

Fluorescence Imaging Plate Reader (FLIPR) or FlexStation.

2. Procedure:

-

Cell Plating: Seed the CHO cells into the assay plates at a density of 30,000-50,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading buffer to each well. Incubate for 45-60 minutes at 37°C, followed by a 10-15 minute equilibration at room temperature.

-

Compound Addition and Signal Detection: Place the cell plate into the FLIPR or FlexStation instrument. The instrument will add the bethanechol chloride dilutions to the wells and simultaneously measure the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the bethanechol chloride concentration. Determine the EC50 value (the concentration of bethanechol chloride that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

Functional Assay: Adenylyl Cyclase Inhibition (M2, M4 Receptors)

This protocol measures the functional potency of bethanechol chloride at Gi-coupled muscarinic receptors (M2 and M4) by quantifying the inhibition of forskolin-stimulated cAMP production.

1. Materials:

-

Cells: CHO-K1 cells stably expressing human M2 or M4 muscarinic receptors.

-

Cell Culture Medium: As described above.

-

Assay Plates: 96-well cell culture plates.

-

Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor).

-

Forskolin: To stimulate adenylyl cyclase.

-

Test Compound: Bethanechol chloride, serially diluted.

-

cAMP Detection Kit: A competitive immunoassay kit (e.g., LANCE Ultra cAMP kit or HTRF cAMP kit).

-

Plate Reader: Capable of detecting the signal from the chosen cAMP kit (e.g., time-resolved fluorescence).

2. Procedure:

-

Cell Plating and Pre-incubation: Seed cells into 96-well plates and grow to confluence. On the day of the assay, replace the culture medium with Stimulation Buffer and pre-incubate with serial dilutions of bethanechol chloride for 10-15 minutes at 37°C.

-

Stimulation: Add forskolin (typically 1-10 µM final concentration) to all wells except the basal control and incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the bethanechol chloride concentration. The data will show a dose-dependent inhibition of forskolin-stimulated cAMP production. Determine the IC50 value (the concentration of bethanechol chloride that causes 50% inhibition of the forskolin-stimulated response). This can be converted to an EC50 value for the inhibitory effect.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of muscarinic receptors and a typical experimental workflow for determining receptor selectivity.

Caption: Muscarinic receptor signaling pathways activated by bethanechol.

Caption: Experimental workflow for determining muscarinic receptor selectivity.

Conclusion

Bethanechol chloride acts as a non-selective agonist across the five muscarinic receptor subtypes, with a potential preference for M3 and M4 receptors based on available functional potency data. The provided quantitative data and detailed experimental protocols offer a foundational resource for researchers investigating the pharmacology of bethanechol and for those in drug development seeking to design more selective muscarinic ligands. The variability in reported affinity and potency values highlights the importance of consistent and well-characterized experimental systems for the accurate determination of drug-receptor interactions. Further studies employing a comprehensive and standardized panel of assays are warranted to definitively delineate the complete selectivity profile of bethanechol chloride.

References

Bethanechol Chloride: A Technical Guide for Laboratory Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the laboratory research applications of Bethanechol chloride, a synthetic choline ester. It details its mechanism of action, common experimental uses, and provides protocols for key laboratory techniques.

Core Principles and Mechanism of Action

Bethanechol chloride is a direct-acting parasympathomimetic agent that selectively stimulates muscarinic acetylcholine receptors (mAChRs).[1][2] Unlike the endogenous neurotransmitter acetylcholine, bethanechol is resistant to hydrolysis by cholinesterase, which results in a more prolonged duration of action.[3] Its chemical structure includes a charged quaternary amine, which limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system effects.[4]

Bethanechol's activity is predominantly on muscarinic receptors, with minimal to no effect on nicotinic receptors.[1] It is known to be an agonist for all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[2][5] The most clinically and experimentally relevant effects are mediated through the M3 receptor, which is highly expressed in the smooth muscle of the bladder and gastrointestinal tract, as well as in exocrine glands.[2][4] Stimulation of M3 receptors on these tissues typically leads to smooth muscle contraction and increased secretions. Bethanechol also demonstrates activity at M1 receptors in gastric parietal cells and M2 receptors in cardiac tissue.[2][6]

Cellular Signaling Pathways

The primary signaling cascade initiated by bethanechol in smooth muscle involves the M3 receptor, which is coupled to the Gq/11 class of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, culminates in smooth muscle contraction.

In other tissues, such as cardiac and neuronal cells, bethanechol can activate M2 and M4 receptors, which couple to Gi/o proteins. This activation can lead to the inhibition of adenylyl cyclase and modulation of ion channels, such as inhibiting calcium currents.[7] Research in neonatal rat superior cervical ganglion neurons has shown that bethanechol can selectively activate the M2 receptor-mediated, membrane-delimited pathway that inhibits N-type calcium currents.[7][8]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Bethanechol chloride from various in vitro assays. These values are essential for designing experiments and interpreting results.

| Parameter | Receptor Subtype | Value (µM) | System/Assay | Reference |

| EC₅₀ | M1 | 35 | Recombinant cell-based assay | [8] |

| M3 | 14.5 | Recombinant cell-based assay | [8] | |

| M4 | 7 | Recombinant cell-based assay | [8] | |

| M5 | 32 | Recombinant cell-based assay | [8] | |

| EC₅₀ | M2/M3 (Contractility) | See Table 2 | Isolated cow jejunum/duodenum | [5] |

Table 1: Bethanechol Potency (EC₅₀) at Muscarinic Receptor Subtypes.

| Tissue Preparation | Contractility Variable | EC₅₀ of Bethanechol Alone (µM) | EC₅₀ with M₂ Antagonist (Methoctramine) | EC₅₀ with M₃ Antagonist (p-F-HHSiD) |

| Jejunum (Circular) | Basal Tone | 1.95 ± 0.38 | 3.58 ± 0.55 | 12.02 ± 2.04 |

| Aₘₐₓ | 1.95 ± 0.38 | 3.58 ± 0.55 | 12.02 ± 2.04 | |

| AUC | 1.95 ± 0.38 | 3.58 ± 0.55 | 12.02 ± 2.04 | |

| Duodenum (Longitudinal) | Basal Tone | 3.75 ± 0.63 | 11.22 ± 2.34 | 7.94 ± 1.12 |

| Aₘₐₓ | 3.75 ± 0.63 | 11.22 ± 2.34 | 7.94 ± 1.12 | |

| AUC | 3.75 ± 0.63 | 11.22 ± 2.34 | 7.94 ± 1.12 |

*Table 2: Functional EC₅₀ Values for Bethanechol-Induced Contraction in Isolated Cow Intestinal Smooth Muscle. Data extracted and summarized from a study on bovine GI motility.[5] Aₘₐₓ = maximal amplitude; AUC = area under the curve. Indicates a significant increase compared to bethanechol alone.

In Vitro Research Applications

Bethanechol is a standard pharmacological tool for studying smooth muscle physiology and pathophysiology in vitro, primarily through isolated organ bath techniques.[9]

Primary Applications

-

Smooth Muscle Contractility: Used to induce concentration-dependent contractions in isolated tissue strips from the urinary bladder (detrusor muscle), gastrointestinal tract (duodenum, jejunum, ileum), and airways.[5][10][11]

-

Receptor Subtype Characterization: Employed in conjunction with selective muscarinic antagonists to dissect the functional role of M2 and M3 receptors in mediating contractile responses.[5]

-

Electrophysiology: Used in patch-clamp studies to investigate the modulation of ion channels (e.g., Ca²⁺ channels) via muscarinic receptor activation in neurons and muscle cells.[7]

Experimental Protocol: Isolated Tissue Bath Assay for Smooth Muscle Contractility

This protocol provides a generalized procedure for assessing the contractile response of isolated smooth muscle (e.g., bladder or intestinal strips) to Bethanechol.

1. Tissue Preparation:

- Euthanize the animal (e.g., rabbit, rat, guinea pig) via an approved ethical protocol.

- Rapidly excise the target organ (e.g., urinary bladder, segment of jejunum) and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

- Dissect the tissue to obtain smooth muscle strips of appropriate dimensions (e.g., 1-2 mm wide, 10-15 mm long), aligning with the orientation of the muscle fibers (longitudinal or circular).[5][10]

2. Mounting in Organ Bath:

- Secure one end of the tissue strip to a fixed hook at the bottom of an organ bath chamber and the other end to an isometric force transducer.[9][10]

- Fill the chamber with PSS, maintain at 37°C, and continuously aerate with 95% O₂ / 5% CO₂.

- Apply a resting tension (e.g., 1-2 grams) and allow the tissue to equilibrate for a stabilization period (e.g., 60 minutes), with periodic washing (replacement of the PSS) every 15-20 minutes.[5]

3. Experimental Procedure:

- Viability Test: Assess the functional viability of the muscle preparation by challenging it with a depolarizing agent like potassium chloride (KCl) or a supramaximal concentration of a stable agonist like carbachol.[5] Wash the tissue and allow it to return to baseline.

- Concentration-Response Curve: Generate a cumulative concentration-response curve for bethanechol. Add bethanechol to the bath in logarithmic or semi-logarithmic increments (e.g., 10⁻⁹ M to 10⁻³ M), allowing the response to stabilize at each concentration before adding the next.[5]

- (Optional) Antagonist Studies: To investigate receptor subtypes, pre-incubate the tissue with a specific muscarinic antagonist for a set period (e.g., 20-30 minutes) before repeating the bethanechol concentration-response curve.[5]

4. Data Analysis:

Record the contractile force (tension) generated by the tissue strip.

Plot the contractile response against the logarithm of the bethanechol concentration.

Fit the data to a sigmoidal dose-response curve to determine pharmacological parameters such as the maximal response (Eₘₐₓ) and the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).

Caption: Workflow for an in vitro isolated organ bath experiment. In Vivo Research Applications

In vivo studies utilize bethanechol to investigate its systemic or localized effects in animal models, providing insights into physiological regulation and potential therapeutic applications.

Primary Applications

-

Urodynamics: Administered to animals (e.g., dogs, cats, rats) to study its effect on bladder pressure (cystometry), detrusor muscle contraction, and urinary voiding.[11]

-

Gastrointestinal Motility: Used in models to assess the prokinetic effects of bethanechol on gastric emptying and intestinal transit.[5]

-

Salivation Models: Employed to stimulate salivary flow in research on xerostomia (dry mouth), particularly in models of radiation-induced salivary gland dysfunction. A study in rats showed that intraperitoneal administration of bethanechol at doses of 4 to 12 mg/kg induced a dose-dependent increase in water intake and urine output.

Experimental Protocol: Bethanechol-Induced Salivation in a Rat Model

This protocol describes a method for quantifying salivary secretion in anesthetized rats following bethanechol administration.

1. Animal Preparation:

- Use adult male rats (e.g., Wistar or Sprague-Dawley strain).

- Anesthetize the rat using an appropriate anesthetic agent (e.g., tribromoethanol, 200 mg/kg, IP). Ensure a stable plane of anesthesia is achieved.

- Position the animal to allow for easy access to the oral cavity.

2. Baseline Measurement:

- Carefully dry the animal's mouth with a pre-weighed cotton ball.

- Insert a new, pre-weighed cotton ball of a standardized size into the animal's mouth for a set period (e.g., 5 minutes) to collect baseline saliva secretion.

- Remove the cotton ball and immediately weigh it to determine the mass of saliva collected (Final Weight - Initial Weight).

3. Bethanechol Administration:

- Administer Bethanechol chloride via a selected route. For systemic effects, intraperitoneal (IP) injection is common. A dose range of 2-8 mg/kg can be used.

- Alternatively, for more localized effects or to bypass first-pass metabolism, subcutaneous (SC) injection can be used.

4. Post-Treatment Measurement:

- At set time points after bethanechol administration (e.g., 15, 30, 60, and 90 minutes), repeat the saliva collection process using new pre-weighed cotton balls for each time point.

- Continue monitoring the animal's vital signs throughout the experiment.

5. Data Analysis:

Calculate the volume of saliva secreted (assuming a density of 1 mg/µL) at baseline and at each time point post-injection.

Plot the salivary flow rate over time to observe the onset, peak, and duration of the sialagogic effect.

Compare the responses between different dose groups or between a bethanechol-treated group and a saline-treated control group using appropriate statistical tests.

Caption: Logical flow from Bethanechol administration to physiological effect.

References

- 1. Bethanechol - Wikipedia [en.wikipedia.org]

- 2. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Selectivity of bethanechol on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]

- 8. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]

- 9. Different muscarinic receptor subtypes mediating the phasic activity and basal tone of pig isolated intravesical ureter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Factors influencing nominal effective concentrations of chemical compounds in vitro: medium protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Historical Efficacy and Mechanisms of Bethanechol Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical studies on the effects of bethanechol chloride, a parasympathomimetic choline carbamate. This document provides a comprehensive overview of its mechanism of action, quantitative effects on various physiological systems, and the experimental protocols used in seminal research.

Core Mechanism of Action: A Muscarinic Agonist

Bethanechol chloride functions as a direct-acting cholinergic agonist with a selective affinity for muscarinic receptors, showing little to no effect on nicotinic receptors.[1] Its primary therapeutic effects are mediated through the activation of muscarinic receptors in the smooth muscles of the bladder and gastrointestinal tract.[1] This activation mimics the action of acetylcholine, leading to increased muscle tone and motility.

The signaling cascade initiated by bethanechol's binding to M1, M3, and M5 muscarinic receptors predominantly involves the Gq/11 family of G proteins. This interaction activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to smooth muscle contraction. DAG activates protein kinase C, which is involved in further downstream signaling events. M2 and M4 receptors, conversely, are coupled to Gi proteins, which inhibit adenylyl cyclase.

Quantitative Data from Historical Studies

The following tables summarize quantitative data from key historical studies on the effects of bethanechol chloride.

Effects on Urinary Function

| Study Parameter | Dosage and Administration | Patient Population | Key Findings |

| Intravesical Pressure | 5 mg subcutaneous | 12 women with significant residual urine | Statistically significant increase in cystometric parameters, but no improvement in voiding function (residual volume and flow rate).[2] |

| Voiding Function | Oral (unspecified dose) vs. Placebo | Female patients with excessive residual urine | No significant differences in voided volume, residual volume, percentage residual volume, mean flow rate, or intravesical pressure compared to placebo.[3] |

| Postoperative Urinary Retention | 25 mg oral, twice | 46 patients post-anal surgery | Significantly lower number of patients requiring catheterization (6.52%) compared to the control group (23.33%). The mean volume of drained urine was also significantly less in the bethanechol group. |

| Detrusor Areflexia | 20 mg intravesical with 20 mA pulsed current | 45 patients with detrusor areflexia | Mean intravesical pressure increase of 34 cm H2O in patients with neurological disease. Oral bethanechol (25 mg daily) restored spontaneous voiding in 9 of 11 patients who responded to the electromotive test.[4] |

Effects on Gastrointestinal Motility

| Study Parameter | Dosage and Administration | Patient Population | Key Findings |

| Lower Esophageal Sphincter (LES) Pressure | 0.1 mg/kg and 0.2 mg/kg subcutaneous | 16 infants with GERD | Significant increases in LES pressure at both doses, lasting for 20 minutes. The higher dose also increased the amplitude and duration of peristaltic contractions in the distal and middle esophagus.[5] |

| LES Pressure | 25 mg oral | 15 men with GERD and low basal LESP | Significant increase in LESP compared to placebo.[6] |

| Erosive Esophagitis Treatment | Bethanechol and antacid vs. Placebo and antacid | 28 patients with erosive esophagitis | No significant difference in the improvement of heartburn or healing of esophageal lesions between the bethanechol and placebo groups.[7] |

| Esophageal Motility | 50 mg oral | 7 patients with severe ineffective esophageal motility | Significantly increased esophageal contraction pressures at 5 and 10 cm above the LES at 20 and 40 minutes post-administration. Improved bolus transit for saline swallows.[8] |

| Gastric Emptying | 0.075 mg/kg subcutaneous | 10 infants with upper GI motor disorders | Did not significantly increase the fractional rate of gastric emptying.[9] |

| Gastric Emptying | 0.07 mg/kg subcutaneous | 13 GERD patients with delayed gastric emptying | Did not improve the rate of gastric emptying.[10] |

Experimental Protocols from Key Historical Studies

Urodynamic Studies (Mid-20th Century)

Early investigations into bethanechol's effects on bladder function relied on cystometry. While specific protocols varied, a general methodology can be outlined:

Details of the Protocol:

-

Patient Preparation: Patients were typically asked to fast for a set period before the study and to empty their bladder as completely as possible.

-

Catheterization: A catheter, often a Foley type, was inserted into the bladder under sterile conditions.

-

Baseline Measurements: The volume of residual urine was measured and recorded.

-

Saline Infusion: Sterile saline solution was infused into the bladder at a constant rate.

-

Pressure Recording: Intravesical pressure was continuously monitored using a water manometer or an early pressure transducer connected to the catheter.

-

Sensation and Capacity: The patient was asked to report the first sensation of bladder filling and the point at which they had a strong urge to void, which was recorded as the bladder capacity.

-

Bethanechol Administration: A standardized dose of bethanechol chloride was administered either orally or subcutaneously.

-

Post-Drug Monitoring: Intravesical pressure was recorded at specific time intervals following drug administration to observe changes in bladder tone.

-

Voiding Trial: The catheter was removed, and the patient was asked to void. The voided volume and, in some later studies, the flow rate were measured.

-

Post-Void Residual: The catheter was reinserted to measure the post-void residual urine volume.

Gastric Emptying Studies (Historical Methods)

Historical studies on gastric emptying often employed dye dilution or radiopaque marker techniques. A common method involved the use of a test meal followed by gastric aspiration.

Phenol Red Dye-Dilution Technique:

This method, as described in a study on infants, allowed for the simultaneous measurement of gastric volume, fractional emptying rate, and fluid and acid output.[9]

Protocol Outline:

-

Test Meal: A standardized meal (e.g., 5% glucose solution) containing a non-absorbable marker like phenol red was administered.

-

Gastric Sampling: At specific time intervals, small samples of gastric contents were aspirated through a nasogastric tube.

-

Analysis: The concentration of the phenol red dye in the aspirates was measured to calculate the rate at which the meal was emptying from the stomach. Acid titration of the samples could also be performed.

More modern historical methods have utilized scintigraphy, where a meal is labeled with a radioisotope (e.g., 99mTc sulfur colloid) and the rate of its clearance from the stomach is monitored using a gamma camera.[11]

Esophageal Manometry

The effect of bethanechol on lower esophageal sphincter (LES) pressure and esophageal peristalsis was investigated using esophageal manometry.

General Protocol:

-

Catheter Placement: A manometry catheter with pressure sensors at various points was passed through the nose into the esophagus and stomach.

-

Baseline Recordings: Baseline LES pressure and the amplitude, duration, and velocity of peristaltic waves in response to swallows of water or a viscous solution were recorded.

-

Bethanechol Administration: A dose of bethanechol was administered.

-

Post-Drug Recordings: Manometric measurements were repeated at set intervals after drug administration to assess its effects on esophageal motor function.[5][8]

Conclusion

Historical studies on bethanechol chloride laid the foundation for its clinical use in conditions of urinary retention and gastrointestinal hypomotility. While early research demonstrated its pharmacological activity in increasing smooth muscle tone, the clinical efficacy, particularly of oral administration for urinary retention, has been a subject of ongoing discussion. The experimental protocols of the mid-20th century, though less sophisticated than modern techniques, provided valuable quantitative data on the physiological effects of this cholinergic agent. Understanding this historical context is crucial for researchers and drug development professionals in the ongoing exploration of cholinergic pharmacology and the development of novel therapeutic agents.

References

- 1. What is Bethanechol Chloride used for? [synapse.patsnap.com]

- 2. The effects of bethanechol chloride on urodynamic parameters in normal women and in women with significant residual urine volumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of oral bethanechol chloride on voiding in female patients with excessive residual urine: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electromotive administration of intravesical bethanechol and the clinical impact on acontractile detrusor management: introduction of a new test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Early effects of bethanechol on the esophageal motor function of infants with gastroesophageal reflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative effects of metoclopramide and bethanechol on lower esophageal sphincter pressure in reflux patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Double-blind controlled trial of bethanechol and antacid versus placebo and antacid in the treatment of erosive esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bethanechol improves smooth muscle function in patients with severe ineffective esophageal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of metoclopramide and bethanechol on gastric emptying in infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of metoclopramide and bethanechol on delayed gastric emptying present in gastroesophageal reflux patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of Calculations to Estimate Gastric Emptying Half-Time of Solids in Humans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Solid Bethanechol Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bethanechol chloride is a synthetic choline ester and a potent muscarinic receptor agonist used therapeutically to treat urinary retention and gastrointestinal atony. The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the physicochemical properties of solid bethanechol chloride, including its chemical structure, physical characteristics, solubility, stability, and crystal structure. Detailed experimental protocols for the characterization of this API are also presented, along with a visualization of its primary signaling pathway.

Chemical and Physical Properties

Bethanechol chloride is a white or colorless, hygroscopic crystalline powder with a slight amine-like odor.[1][2][3] It is a quaternary ammonium compound, which contributes to its high water solubility and limited ability to cross the blood-brain barrier.[3][4]

Table 1: General Physicochemical Properties of Bethanechol Chloride

| Property | Value | References |

| Chemical Name | 2-[(Aminocarbonyl)oxy]-N,N,N-trimethyl-1-propanaminium chloride | [5] |

| Molecular Formula | C₇H₁₇ClN₂O₂ | [4][6] |

| Molecular Weight | 196.68 g/mol | [1][6] |

| CAS Number | 590-63-6 | [5] |

| Appearance | White, hygroscopic crystalline powder | [1][2][3] |

| Odor | Slight amine-like odor | [1][2] |

| pH (0.5% aq. soln) | 5.5 - 6.0 | [5] |

| pH (1% aq. soln) | 5.5 - 6.5 | [7] |

Solubility Profile

Bethanechol chloride exhibits high solubility in water and is also soluble in polar organic solvents. Its hygroscopic nature necessitates storage in well-closed containers to prevent moisture absorption.[7]

Table 2: Solubility of Bethanechol Chloride

| Solvent | Solubility | References |

| Water | Freely soluble; 1 g dissolves in 0.6 mL; Soluble to 100 mM | [1][4][5] |

| Ethanol (95%) | 1 g dissolves in 12.5 mL | [5] |

| Ethanol | Soluble to 100 mM; ≥31.53 mg/mL | [4][8] |

| DMSO | Soluble to 100 mM; ≥20.47 mg/mL | [4][8] |

| PBS (pH 7.2) | Approximately 5 mg/mL | [9] |

| Chloroform | Almost insoluble | [10] |

| Ether | Almost insoluble | [10] |

Crystallography and Polymorphism

The solid-state structure of bethanechol chloride has been characterized, revealing the existence of at least two polymorphic forms: a stable monoclinic form and a metastable orthorhombic form.[11][12] The monoclinic form is the one typically encountered and has been extensively studied.[11][12]

Table 3: Crystallographic Data for the Monoclinic Form of Bethanechol Chloride

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [11] |

| Space Group | P2₁/n | [12] |

No thermal transition from the monoclinic to the orthorhombic form has been observed, suggesting the monoclinic form is the stable polymorph under normal conditions.[11][12]

Thermal Analysis and Stability

Thermal analysis of bethanechol chloride indicates that the compound degrades upon melting.[11][13] The apparent melting temperature has been reported in a range, which is likely influenced by the heating rate and the simultaneous decomposition process.

Table 4: Thermal Properties of Bethanechol Chloride

| Property | Value | References |

| Apparent Melting Temperature | 231 °C (degrades upon melting) | [11][12] |

| Decomposition Temperature | 218-219 °C | [5] |

| Deliquescent Point | 56% relative humidity at 25 °C | [11] |

The thermal decomposition of bethanechol chloride is a two-step process.[11][13] The initial step involves the liquefaction of the sample through the dissolution of bethanechol chloride in its liquid degradant, betamethylcholine chloride.[11][13] This is followed by accelerated degradation in the molten state, which can be autocatalytic due to the formation of isocyanic acid and methyl chloride.[11][13]

Signaling Pathway

Bethanechol chloride is a direct-acting muscarinic receptor agonist with a higher affinity for muscarinic receptors than nicotinic receptors.[14][15] It primarily exerts its effects through the stimulation of M3 muscarinic receptors, which are abundant on the smooth muscle cells of the bladder and gastrointestinal tract.[15]

Caption: Signaling pathway of Bethanechol Chloride via the M3 muscarinic receptor.

Experimental Protocols

The characterization of solid bethanechol chloride involves a suite of analytical techniques. Below are detailed methodologies for key experiments.

X-ray Powder Diffraction (XRPD)

-

Objective: To identify the crystalline form and assess polymorphism.

-

Instrumentation: A high-resolution X-ray powder diffractometer.

-

Sample Preparation: The sample is placed in a 0.5 mm diameter Lindemann capillary, which is rotated during data collection to minimize preferred orientation effects.[13]

-

Data Collection: Data are typically collected using Cu-Kα radiation.[16]

-

Data Analysis: The resulting diffraction pattern is indexed to determine the unit cell parameters and space group. Rietveld refinement can be used for structural analysis.[13]

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and enthalpy of fusion, and to study thermal transitions.

-

Instrumentation: A DSC thermal analyzer, such as a Mettler-Toledo DSC 822e.[13]

-

Sample Preparation: A precisely weighed sample (approximately 3 mg) is placed in an open aluminum pan.[17]

-

Experimental Conditions: A nitrogen purge gas is used. The sample is heated at a controlled rate (e.g., 5 or 10 °C/min).[13][17]

-

Calibration: The instrument is calibrated for temperature and enthalpy using an indium standard.[17]

-

Data Analysis: The onset temperature of the endothermic peak is taken as the apparent melting point.

Thermogravimetric Analysis (TGA)

-

Objective: To evaluate thermal stability and decomposition profiles.

-

Instrumentation: A TGA instrument, such as a Mettler-Toledo TGA 850.[13]

-

Sample Preparation: A precisely weighed sample is placed in an open aluminum pan.[17]

-

Experimental Conditions: The sample is heated at a constant rate under a nitrogen purge.[17]

-

Data Analysis: The TGA thermogram shows weight loss as a function of temperature, indicating decomposition.

Dynamic Vapor Sorption (DVS)

-

Objective: To assess the hygroscopicity of the material.

-

Methodology: A DVS analysis is performed to determine the moisture sorption-desorption characteristics.[11] This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[11]

-

Data Analysis: The deliquescent point is identified as the relative humidity at which the material absorbs enough water to form a solution.[11]

References

- 1. drugs.com [drugs.com]

- 2. Bethanechol Chloride (Bethanechol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Bethanechol Chloride Tablets, USPRx only [dailymed.nlm.nih.gov]

- 4. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]

- 5. Bethanechol Chloride [drugfuture.com]

- 6. Bethanechol Chloride | C7H17ClN2O2 | CID 11548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 8. apexbt.com [apexbt.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Bethanechol Chloride CAS 590-63-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. Comprehensive determination of the solid state stability of bethanechol chloride active pharmaceutical ingredient using combined analytical tools - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Bethanechol chloride | AChR | TargetMol [targetmol.com]

- 15. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Comprehensive determination of the solid state stability of bethanechol chloride active pharmaceutical ingredient using combined analytical tools - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Effects of Bethanechol Chloride on Smooth Muscle Tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bethanechol chloride, a synthetic choline ester, is a parasympathomimetic agent that selectively stimulates muscarinic receptors. Its significant effects on smooth muscle tissue, particularly in the urinary and gastrointestinal tracts, have established its role in clinical practice for managing conditions such as urinary retention and gastrointestinal atony. This technical guide provides a comprehensive overview of the pharmacological actions of bethanechol chloride on smooth muscle. It delves into the molecular mechanisms of action, presents quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols for assessing its effects, and provides visual representations of its signaling pathways and experimental workflows. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and the study of smooth muscle physiology and pharmacology.

Introduction

Bethanechol chloride is a direct-acting cholinergic agonist that structurally and pharmacologically resembles acetylcholine.[1] A key feature of bethanechol is its resistance to hydrolysis by acetylcholinesterase, which prolongs its duration of action compared to endogenous acetylcholine.[2][3] It primarily exerts its effects through the stimulation of muscarinic receptors of the parasympathetic nervous system, with minimal to no effect on nicotinic receptors.[4][5] This selectivity makes it a valuable tool for studying and modulating smooth muscle function.

Clinically, bethanechol is approved for the treatment of acute postoperative and postpartum nonobstructive urinary retention and for neurogenic atony of the urinary bladder with retention.[2][6] By stimulating the detrusor muscle of the bladder, it increases bladder tone and contractility, facilitating urination.[5][7] In the gastrointestinal tract, bethanechol increases the tone and motility of smooth muscle, which can help in conditions like gastroparesis.[8][9]

This guide will explore the intricate details of bethanechol's interaction with smooth muscle tissue, providing the technical information necessary for advanced research and development.

Mechanism of Action

Bethanechol's effects on smooth muscle are mediated by its interaction with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs).[10] There are five subtypes of muscarinic receptors (M1-M5), with M2 and M3 subtypes being predominant in smooth muscle tissues like the gastrointestinal tract and urinary bladder.[11]

The contractile response of smooth muscle to bethanechol is primarily mediated through the activation of M3 receptors.[11] The signaling cascade initiated by M3 receptor activation is as follows:

-

Receptor Binding: Bethanechol binds to the M3 muscarinic receptor on the smooth muscle cell membrane.

-

G-protein Activation: This binding activates the associated Gq/11 protein.[4]

-

Phospholipase C Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Calcium Influx: The increase in intracellular Ca2+ concentration is further augmented by the influx of extracellular Ca2+ through L-type voltage-gated calcium channels.[11]

-

Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

While M3 receptors are the primary mediators of contraction, M2 receptors, which are more abundant in some smooth muscles, can contribute to the contractile response by inhibiting adenylyl cyclase, thereby reducing intracellular cyclic adenosine monophosphate (cAMP) levels and opposing smooth muscle relaxation.

Signaling Pathway of Bethanechol in Smooth Muscle

References

- 1. Acetylcholine - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]

- 3. drugs.com [drugs.com]

- 4. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]

- 6. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dmt.dk [dmt.dk]

- 9. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bethanechol Chloride-Induced Smooth Muscle Contraction In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethanechol chloride is a synthetic choline ester and a potent direct-acting parasympathomimetic agent.[1][2] It selectively stimulates muscarinic receptors, with minimal to no effect on nicotinic receptors.[3][4][5] This selectivity makes it a valuable tool for in vitro studies of smooth muscle physiology and pharmacology. Bethanechol is structurally similar to acetylcholine but is not hydrolyzed by acetylcholinesterase, ensuring a prolonged duration of action in experimental settings.[5]

These application notes provide detailed protocols for utilizing bethanechol chloride to induce and study smooth muscle contraction in vitro, focusing on organ bath assays and calcium imaging. The information is intended to guide researchers in designing and executing robust experiments to investigate the physiological and pharmacological responses of various smooth muscle tissues.

Mechanism of Action

Bethanechol chloride exerts its contractile effect on smooth muscle primarily through the activation of M2 and M3 muscarinic acetylcholine receptors (mAChRs).[6][7] The M3 receptor subtype is considered to be of predominant importance in eliciting muscle contractions.[6] Stimulation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.

The principal signaling pathway involves the activation of phospholipase C (PLC) by the Gαq subunit, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the binding of Ca2+ to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling cross-bridge cycling and subsequent smooth muscle contraction. Additionally, the influx of extracellular Ca2+ through L-type voltage-gated calcium channels is a critical component of the contractile response.[8][9]

Data Presentation